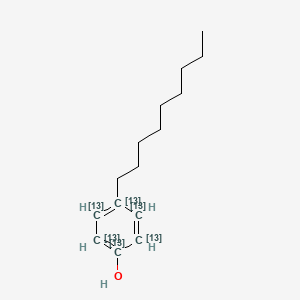![molecular formula C10H16O4 B584093 2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester CAS No. 917877-01-1](/img/structure/B584093.png)
2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-, ethyl ester, commonly known as ethyl lactate, is a colorless liquid with a fruity odor. It is a versatile solvent with a wide range of applications in various industries, including food, cosmetics, pharmaceuticals, and electronics. Ethyl lactate is a green solvent and has gained significant attention in recent years due to its low toxicity, biodegradability, and excellent solvency power.
Mechanism of Action
Ethyl lactate acts as a solvent by dissolving polar and non-polar substances. It has a high boiling point and low viscosity, which makes it an excellent solvent for high molecular weight compounds. It also has a low surface tension, which allows it to penetrate into narrow spaces and clean surfaces effectively.
Biochemical and Physiological Effects:
Ethyl lactate has low toxicity and is safe for human consumption. It is rapidly metabolized by the liver and excreted in the urine. It has been shown to have no adverse effects on the liver, kidney, or blood parameters. It is also non-irritating to the skin and eyes.
Advantages and Limitations for Lab Experiments
Ethyl lactate has several advantages as a solvent for laboratory experiments. It is a green solvent and has low toxicity, which makes it safe for researchers to handle. It is also readily available and cost-effective. However, it has some limitations, such as its low boiling point, which limits its use in high-temperature reactions. It also has a strong odor, which can be unpleasant for some researchers.
Future Directions
There are several future directions for research on ethyl lactate. One area of research is the development of new methods for the synthesis of ethyl lactate that are more efficient and cost-effective. Another area of research is the study of the potential applications of ethyl lactate in the field of nanotechnology. Ethyl lactate has been shown to be an excellent solvent for the synthesis of nanoparticles, and further research could lead to the development of new nanomaterials with unique properties. Finally, the use of ethyl lactate as a solvent for carbon capture and storage is an area of research that has significant potential for reducing greenhouse gas emissions.
Synthesis Methods
Ethyl lactate is synthesized by the esterification of lactic acid with ethanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out at a temperature of 60-80°C for several hours until the desired yield is obtained. The crude product is then purified by distillation to obtain pure ethyl lactate.
Scientific Research Applications
Ethyl lactate has been extensively studied for its potential applications in various fields of science. In the food industry, it is used as a flavoring agent and solvent for food additives. It is also used as a solvent for natural extracts and essential oils. In the cosmetic industry, it is used as a solvent for fragrances, lotions, and creams. In the pharmaceutical industry, it is used as a solvent for drug delivery systems, such as transdermal patches and inhalers. In the electronics industry, it is used as a cleaning solvent for electronic components.
properties
IUPAC Name |
ethyl 3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-12-9(11)6-5-8-7-13-10(2,3)14-8/h5-6,8H,4,7H2,1-3H3/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVXALXOWVXZLH-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C=C[C@@H]1COC(O1)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2'-13C]thymidine](/img/structure/B584012.png)






![(2aR,7aS,7bS)-Hexahydro-2H-1-thia-3,4a-diazacyclopent[cd]inden-4(3H)-one](/img/structure/B584024.png)
![Tri-O-acetyl-D-[1-13C]galactal](/img/structure/B584026.png)

![Tri-O-acetyl-D-[2-13C]glucal](/img/structure/B584031.png)
![Tri-O-acetyl-D-[6-13C]glucal](/img/structure/B584032.png)
